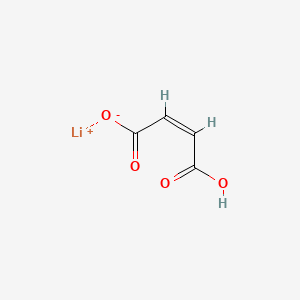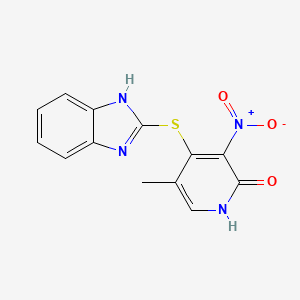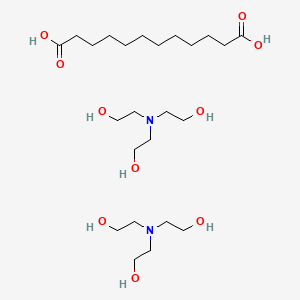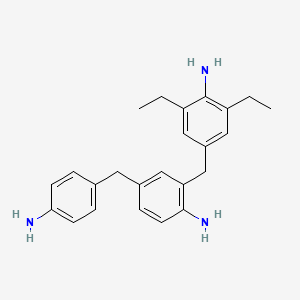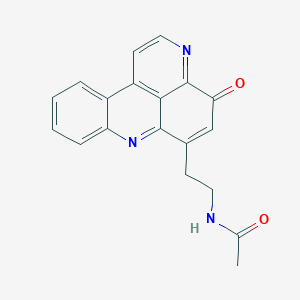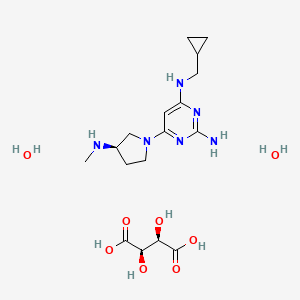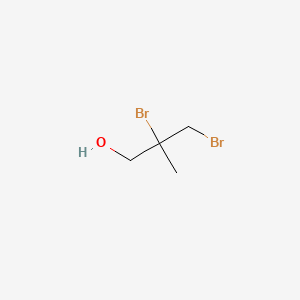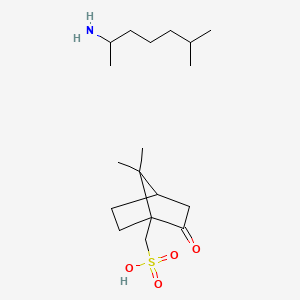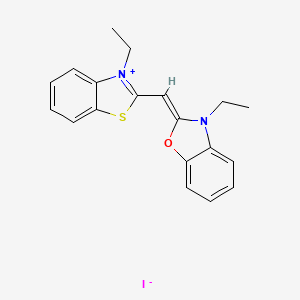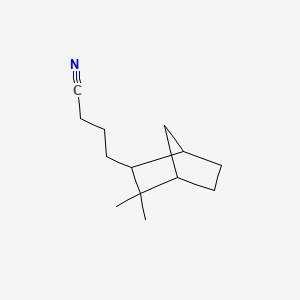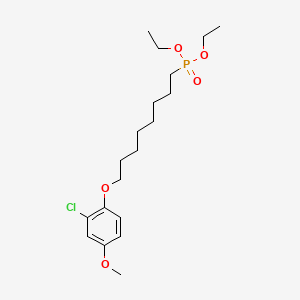
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester is a chemical compound with the molecular formula C21H34ClO6P. It is known for its unique structure, which includes a phosphonic acid group, a chlorinated aromatic ring, and an octyl chain. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester typically involves the reaction of 2-chloro-4-methoxyphenol with octyl bromide in the presence of a base to form the intermediate 8-(2-chloro-4-methoxyphenoxy)octane. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the aromatic ring and octyl chain contribute to its hydrophobic interactions with biological membranes, influencing its activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, dimethyl ester
- Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, monoethyl ester
- Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diisopropyl ester
Uniqueness
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
73514-90-6 |
|---|---|
Formule moléculaire |
C19H32ClO5P |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
2-chloro-1-(8-diethoxyphosphoryloctoxy)-4-methoxybenzene |
InChI |
InChI=1S/C19H32ClO5P/c1-4-24-26(21,25-5-2)15-11-9-7-6-8-10-14-23-19-13-12-17(22-3)16-18(19)20/h12-13,16H,4-11,14-15H2,1-3H3 |
Clé InChI |
KQBCWWOQYIOBHS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCCCCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



